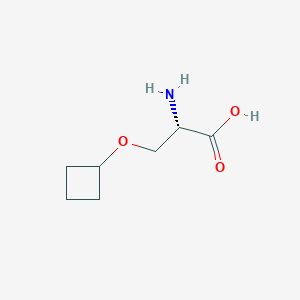

N-Fmoc-L-Ser(Cyclobutyl)-OH

Beschreibung

N-Fmoc-L-Ser(Cyclobutyl)-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected serine derivative with a cyclobutyl ether group substituting the hydroxyl side chain. This compound is primarily used in solid-phase peptide synthesis (SPPS) to enable precise control over amino acid reactivity during sequential coupling reactions. The Fmoc group protects the α-amino group, while the cyclobutyl ether stabilizes the serine hydroxyl group against unintended side reactions during synthesis. Cyclobutyl ethers are less common than tert-butyl (t-Bu) or allyl ethers in peptide chemistry but may offer unique steric or stability advantages, such as resistance to specific cleavage conditions .

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

(2S)-2-amino-3-cyclobutyloxypropanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |

InChI-Schlüssel |

IYHHNZMURDQCNV-LURJTMIESA-N |

Isomerische SMILES |

C1CC(C1)OC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1CC(C1)OCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-Ser(Cyclobutyl)-OH typically involves the protection of the serine hydroxyl group with a cyclobutyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection reactions.

Industrial Production Methods

Industrial production of N-Fmoc-L-Ser(Cyclobutyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-L-Ser(Cyclobutyl)-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-L-Ser(Cyclobutyl)-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-Fmoc-L-Ser(Cyclobutyl)-OH exerts its effects involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the cyclobutyl group protects the hydroxyl group. These protective groups can be removed under mild conditions, allowing for the selective formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of N-Fmoc-L-Ser(Cyclobutyl)-OH with structurally and functionally related Fmoc-protected serine derivatives and other amino acid analogs.

Fmoc-L-Ser(O-allyl)-OH

- Structure : Allyl ether replaces the hydroxyl group.

- Synthesis & Stability :

- Applications : Widely used in SPPS for orthogonal protection strategies.

- Key Difference : Cyclobutyl ethers may avoid the toxicity and handling challenges associated with allyl group removal.

N-Fmoc-L-Ser(O-t-Bu)-OH

- Structure : tert-Butyl ether protects the hydroxyl group.

- Synthesis & Stability :

Fmoc-L-Dap(Aloc)-OH

- Structure: Allyloxycarbonyl (Aloc) protects the β-amino group of diaminopropionic acid (Dap).

- Aloc groups are cleaved via palladium-catalyzed deprotection.

- Key Difference: Unlike cyclobutyl ethers, Aloc is used for amino group protection, highlighting divergent applications.

Fmoc-Arg(Pbf)-OH

- Structure : Pbf (pentamethyldihydrobenzofuransulfonyl) protects the arginine side chain.

- Synthesis & Stability :

- Key Difference : Cyclobutyl ethers target hydroxyl protection, whereas Pbf addresses guanidinium group stability.

Data Tables

Research Findings and Limitations

- Cyclobutyl Ether Advantages: Potential for enhanced steric shielding and stability compared to allyl or t-Bu ethers.

- Knowledge Gaps: Direct data on N-Fmoc-L-Ser(Cyclobutyl)-OH are absent in the provided evidence. Comparisons rely on structural analogs (e.g., Fmoc-L-Ser(O-t-Bu)-OH , Fmoc-L-Ser(O-allyl)-OH ).

- Safety Considerations : Cyclobutyl-protected compounds may require tailored handling protocols, as seen with Fmoc-L-Ser(O-allyl)-OH’s acute toxicity risks .

Biologische Aktivität

N-Fmoc-L-Ser(Cyclobutyl)-OH is a derivative of serine that incorporates a cyclobutyl group, enhancing its potential for various biological applications. This compound has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of the biological activity of N-Fmoc-L-Ser(Cyclobutyl)-OH, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

N-Fmoc-L-Ser(Cyclobutyl)-OH features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the serine amino acid, which is commonly used in solid-phase peptide synthesis. The cyclobutyl group adds steric bulk, potentially influencing the compound's interaction with biological targets.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to N-Fmoc-L-Ser(Cyclobutyl)-OH. For instance, research indicates that derivatives of serine can exhibit significant cytotoxicity against various cancer cell lines. In one study, a related compound demonstrated IC50 values ranging from 6.92 to 8.99 μM against several cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) . This suggests that N-Fmoc-L-Ser(Cyclobutyl)-OH may also possess similar antitumor properties.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Protein-Protein Interaction Inhibition

N-Fmoc-L-Ser(Cyclobutyl)-OH has also been investigated for its role in inhibiting protein-protein interactions (PPIs). Research indicates that non-canonical amino acids like cyclobutylalanine can enhance binding affinity in peptide inhibitors targeting PPIs . This characteristic could make N-Fmoc-L-Ser(Cyclobutyl)-OH a valuable candidate in developing therapeutics aimed at disrupting detrimental protein interactions.

Case Studies

- Peptide Library Screening : A study involving a macrocyclic peptide library containing non-canonical amino acids demonstrated that peptides incorporating cyclobutyl residues exhibited enhanced binding affinities against specific targets like the SARS-CoV-2 main protease . This highlights the potential of N-Fmoc-L-Ser(Cyclobutyl)-OH in antiviral drug design.

- Affinity Selection Platforms : Another investigation utilized affinity selection methods to identify peptide inhibitors with improved binding properties by incorporating bulky residues such as cyclobutylalanine . The findings suggest that such modifications can significantly affect the efficacy of therapeutic peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.